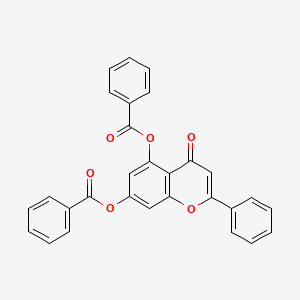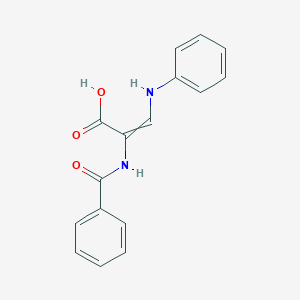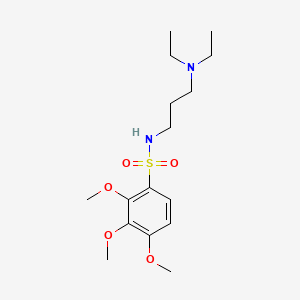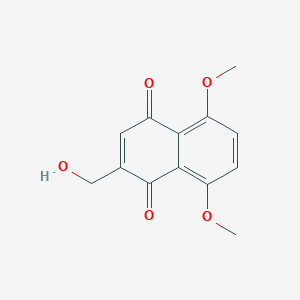![molecular formula C20H16N2S2 B14332626 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 104616-27-5](/img/structure/B14332626.png)
3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione: is a compound belonging to the class of pyrrolo[3,4-c]pyrrole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the reaction of 3,6-dibromo-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are crucial in the development of organic electronic devices .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of organic thin-film transistors and solar cells.
Mécanisme D'action
The mechanism of action of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its ability to participate in electron transfer processes. The compound’s structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are primarily related to its interaction with other electronic materials, facilitating charge transfer and improving device performance .
Comparaison Avec Des Composés Similaires
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 1,4-Diketo-3,6-bis(4-bromophenyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole
Uniqueness: 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is unique due to the presence of the 4-methylphenyl groups, which can influence its electronic properties and reactivity.
Propriétés
Numéro CAS |
104616-27-5 |
|---|---|
Formule moléculaire |
C20H16N2S2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1,4-bis(4-methylphenyl)-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C20H16N2S2/c1-11-3-7-13(8-4-11)17-15-16(20(24)21-17)18(22-19(15)23)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
Clé InChI |
MNJGPYVIJMRAON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C(=C(N2)S)C(=NC3=S)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



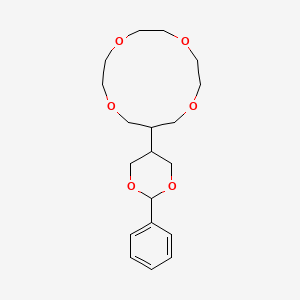
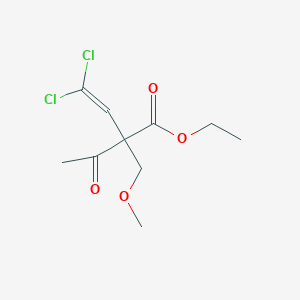
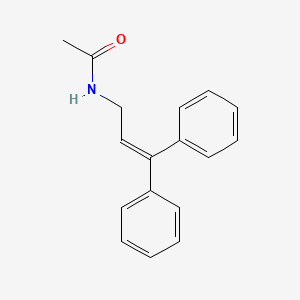

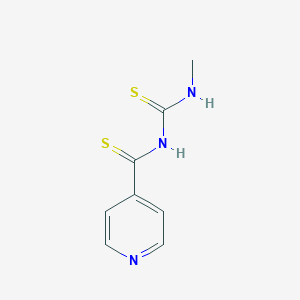
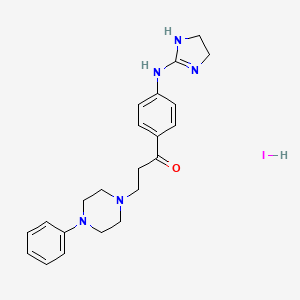
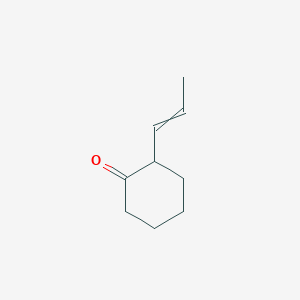
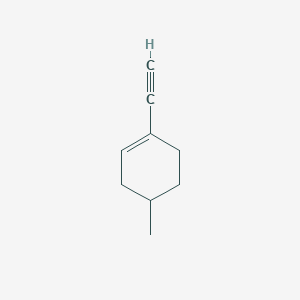
![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
